o-Tolylmagnesium chloride is an organomagnesium compound commonly used as a Grignard reagent . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation, a fundamental step in the synthesis of many organic compounds .
o-Tolylmagnesium chloride is an organomagnesium compound with the molecular formula CHClMg. It is classified as a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. The compound appears as a colorless to pale yellow liquid or solid, depending on its concentration and form. Its molecular weight is approximately 150.89 g/mol, and it has a specific gravity of 0.96 .
The compound is known for its reactivity, particularly with water, which can lead to violent reactions. It is primarily used in the formation of carbon-carbon bonds in organic synthesis and can react with various electrophiles to produce substituted aromatic compounds .
These reactions highlight the versatility of o-tolylmagnesium chloride in synthetic organic chemistry.
o-Tolylmagnesium chloride can be synthesized through several methods:
o-Tolylmagnesium chloride finds applications primarily in organic synthesis:
Several compounds share similarities with o-tolylmagnesium chloride, particularly within the realm of Grignard reagents:
Compound Name | Molecular Formula | Key Features |
---|---|---|
p-Tolylmagnesium chloride | CHClMg | Similar reactivity; para-substituted variant |
Phenylmagnesium bromide | CHMgBr | Used for similar coupling reactions; more stable |
Benzylmagnesium chloride | CHMgCl | Reacts similarly; used for synthesizing benzyl derivatives |
m-Tolylmagnesium bromide | CHMgBr | Meta-substituted variant; similar applications |
Uniqueness: o-Tolylmagnesium chloride is unique due to its ortho-substitution, which influences its reactivity patterns compared to para and meta analogs. This positional difference affects sterics and electronics, leading to distinct reaction outcomes in synthetic applications.
o-Tolylmagnesium chloride (C₇H₇ClMg) is a Grignard reagent characterized by a central magnesium atom covalently bonded to a chloride ion and an o-tolyl (2-methylphenyl) group. The o-tolyl moiety consists of a benzene ring with a methyl substituent in the ortho position (C₂H₃-Ph). The magnesium atom adopts a tetrahedral geometry, with bonding interactions involving the chloride ion and the aromatic ring’s carbon.
Key Structural Features:
Component | Bond Type | Bond Length (pm) | Coordination Geometry |
---|---|---|---|
Mg–C (o-tolyl) | Covalent σ-bond | ~220 | Tetrahedral |
Mg–Cl | Covalent σ-bond | ~244 | Tetrahedral |
Mg–O (solvent) | Coordinate bond | ~206–216 | Tetrahedral |
In solution, the compound exists as a solvent complex, typically with tetrahydrofuran (THF) or toluene, where the magnesium center is stabilized by Lewis base interactions.
The IUPAC name chloro(2-methylphenyl)magnesium reflects the substituents attached to the magnesium atom. Alternative designations include:
These names emphasize the o-tolyl group’s position and the chloride counterion.
While specific crystallographic data for o-tolylmagnesium chloride are limited in literature, related studies on organomagnesium compounds suggest:
For example, phenylmagnesium bromide adopts a tetrahedral structure with ether ligands, but steric bulk from the o-tolyl group may favor monomeric structures in o-tolylmagnesium chloride.
The formation of o-tolylmagnesium chloride follows the fundamental principles of Grignard reagent synthesis, involving the insertion of magnesium metal between the carbon-halogen bond of o-chlorotoluene [1]. The mechanism proceeds through a complex series of electron transfer processes that begin with the activation of the magnesium surface [2]. The initial step requires the removal of the naturally occurring magnesium oxide layer that forms on the metal surface upon exposure to atmospheric oxygen [3].
The reaction mechanism involves multiple pathways, with recent research indicating both single electron transfer and concerted insertion processes [4]. The geminal pathway represents one of the primary mechanistic routes, where the magnesium center coordinates with both the organic halide and solvent molecules in a distorted tetrahedral arrangement [4]. This coordination creates a close proximity between nucleophilic and electrophilic centers, facilitating the subsequent bond formation [4].
The electron transfer process generates radical intermediates that can be trapped and characterized using specialized techniques [4]. These radical species demonstrate the complex nature of the Grignard formation, where the unpaired electron density resides primarily on the substrate carbonyl group rather than on the magnesium atom [4]. The degree of solvation significantly influences the bond dissociation energy, with increased coordination by electron-donating ligands stabilizing the organomagnesium species [4].
Temperature effects play a crucial role in the mechanism, with the reaction exhibiting strong temperature dependence [5]. The activation parameters for o-tolylmagnesium chloride formation show an enthalpy of activation of approximately 49.9 kilojoules per mole, with a negative entropy of activation indicating a highly ordered transition state [5]. The kinetic behavior follows first-order kinetics with respect to the organic halide concentration, while showing independence from magnesium concentration under excess metal conditions [5].
The induction period phenomenon represents a critical aspect of the mechanism, arising from the need to expose fresh magnesium surface area through oxide layer removal [6]. This period can range from minutes to hours depending on the activation method employed and the surface condition of the magnesium metal [6]. The exothermic nature of the reaction contributes to the thermal runaway potential once initiation occurs, making temperature control essential for safe operation [6].
Industrial production of o-tolylmagnesium chloride has evolved significantly with the development of continuous flow technologies and advanced process control systems [7]. Traditional batch processes have been supplemented by innovative approaches that address the inherent challenges of large-scale Grignard synthesis, including heat management, safety considerations, and product consistency [8].
The WeylChem industrial approach utilizes specialized reactor designs capable of handling multi-kilogram quantities of starting materials [7]. Their process incorporates advanced temperature control systems and specialized handling protocols for the highly reactive organomagnesium products [7]. The industrial methodology requires careful attention to the magnesium-to-halide stoichiometry, typically employing 2.0 to 3.0 equivalents of magnesium to ensure complete conversion [9].
Continuous flow technology represents a significant advancement in industrial Grignard production, with the MgFlow system demonstrating superior control over reaction parameters [8]. This technology operates with limited reactive volumes in the order of liters, eliminating many safety concerns associated with large-scale batch production [8]. The continuous process provides consistent product quality through precise temperature control and innovative mixing techniques [10].
The Fraunhofer microreactor development has shown particular promise for scalable production, with pilot plants capable of processing up to 20 liters of reactant solution per hour [11]. This technology can operate either continuously or in batch mode depending on production requirements, with multiple reactor modules allowing for increased throughput [11]. The modular design facilitates scale-up to industrial production levels while maintaining the advantages of microreactor technology [11].
Process optimization studies have identified key parameters for successful large-scale synthesis [9]. The reaction temperature must be maintained between 80 and 85 degrees Celsius to balance reaction rate with side product formation [9]. The use of toluene-tetrahydrofuran solvent blends in a 75:25 ratio has proven optimal for industrial applications, providing enhanced heat dissipation and improved product stability [9].
Quality control measures in industrial production incorporate real-time monitoring systems using near-infrared spectroscopy and online analytical techniques [10]. These systems enable continuous measurement of reactant concentrations and product formation, allowing for immediate process adjustments [10]. The implementation of automated dosing systems ensures consistent addition rates, minimizing temperature excursions and side product formation [12].
Table 1: Physical and Chemical Properties of o-Tolylmagnesium Chloride | ||
---|---|---|
Property | Value | Reference |
Molecular Formula | C₇H₇ClMg | [13] [14] [15] |
Molecular Weight (g/mol) | 150.89 | [13] [14] [15] |
CAS Number | 33872-80-9 | [13] [14] [15] |
EINECS Number | 251-709-9 | [14] [15] |
Density (g/mL) | 0.956-0.96 at 20-25°C | [13] [14] [15] |
Flash Point (°C) | -16 to -2 | [14] [15] [16] |
Boiling Point (°C) | 110.6 at 760 mmHg | [15] [17] |
Appearance | Brown liquid | [18] [19] [14] |
Solvent System | THF/Toluene | [13] [20] [21] |
Concentration Range (M) | 1.0-2.0 | [13] [20] [10] |
SMILES String | Cc1ccccc1[Mg]Cl | [13] [16] |
InChI Key | DSJSQDNPAOUFOJ-UHFFFAOYSA-M | [13] [14] [16] |
The choice of solvent system represents one of the most critical factors in o-tolylmagnesium chloride synthesis, directly affecting reaction rate, yield, and product stability [22]. Tetrahydrofuran has emerged as the primary solvent due to its exceptional ability to solvate the organomagnesium species and its relatively low reactivity under reaction conditions [23]. The coordination of tetrahydrofuran molecules to the magnesium center creates a stable complex that prevents decomposition and aggregation [23].
Comparative studies of different solvent systems have revealed significant differences in reaction kinetics and product quality [5]. Pure tetrahydrofuran systems provide high solvating power and typically yield concentrations between 1.0 and 2.0 molar [22]. However, the combination of tetrahydrofuran with toluene offers advantages for industrial applications, including improved heat dissipation and reduced solvent costs [5].
The tetrahydrofuran-toluene mixture in an 82:18 ratio has become standard for many commercial applications, providing a balance between solvating power and practical considerations [21]. This system maintains the stabilizing effects of tetrahydrofuran while benefiting from the thermal stability and lower cost of toluene [21]. The resulting solutions typically achieve concentrations of 1.4 molar with densities around 0.960 grams per milliliter [21].
Industrial-scale operations often employ a 75:25 tetrahydrofuran-toluene blend, which offers enhanced scalability and cost effectiveness [9]. This composition provides adequate solvation while allowing for higher operating temperatures and improved heat management [9]. The system demonstrates excellent stability under industrial conditions with typical concentrations ranging from 1.0 to 1.5 molar [9].
Alternative solvent systems have been explored for specialized applications [10]. The use of 2-methyltetrahydrofuran in combination with tetrahydrofuran has shown promise for enhanced stability and higher concentrations, with some formulations achieving 2.0 to 3.4 molar solutions [10]. These advanced solvent systems offer improved performance characteristics but require careful optimization of reaction conditions [10].
Temperature optimization studies have identified critical parameters for different solvent systems [22]. Pure tetrahydrofuran systems operate effectively up to 66 degrees Celsius, while tetrahydrofuran-toluene blends can withstand temperatures up to 80-85 degrees Celsius [22]. The higher temperature tolerance of mixed solvent systems provides operational flexibility and improved reaction rates [5].
The presence of stabilizers in commercial solvents requires careful consideration during reaction optimization [24]. Butylated hydroxytoluene, commonly used as an antioxidant in tetrahydrofuran, can consume small amounts of the Grignard reagent through acid-base reactions [24]. However, the low concentrations typically present do not significantly impact overall yields [24].
Table 2: Synthetic Parameters for o-Tolylmagnesium Chloride Formation | |||
---|---|---|---|
Parameter | Optimal Conditions | Industrial Scale | Reference |
Magnesium Source | Magnesium turnings/powder | Magnesium turnings | [1] [9] [5] |
Halide Precursor | o-Chlorotoluene | o-Chlorotoluene | [1] [5] |
Primary Solvent | Tetrahydrofuran (THF) | THF/Toluene blend | [1] [23] [22] |
Co-solvent | Toluene (optional) | Toluene (75% blend) | [9] [5] |
Temperature Range (°C) | 76-97 | 80-85 | [1] [25] [26] |
Reaction Time (hours) | 2-5 | 3-6 | [1] [9] |
Magnesium to Halide Ratio | 1.5-3.0 equivalents | 2.0-3.0 equivalents | [1] [23] |
Activation Method | Iodine/Ethyl bromide | Controlled initiation | [1] [3] [2] |
Typical Yield (%) | 93.0-98.5 | 85-95 | [1] [9] |
Induction Period | Variable (minutes to hours) | Minimized through activation | [27] [6] [28] |
Surface activation techniques have been extensively studied to minimize induction periods and improve reaction reliability [2]. The addition of small amounts of iodine or 1,2-dibromoethane serves to etch the magnesium oxide layer and expose reactive metal surface [3]. These activation agents react preferentially with areas where the oxide layer is thinnest, creating nucleation sites for subsequent reaction with the organic halide [3].
Advanced activation methods include the use of diisobutylaluminum hydride, which provides both surface activation and moisture removal [2]. This technique enables initiation at temperatures at or below 20 degrees Celsius for aryl Grignard reagents, offering improved control over the exothermic reaction [2]. The method has proven reliable even under dilute reaction conditions, provided adequate stirring is maintained [2].
Mechanical activation through extended stirring of magnesium turnings under inert atmosphere represents another approach to surface preparation [29]. This technique can produce highly active magnesium with enhanced reactivity, though it requires careful handling due to the increased fire hazard [30]. The resulting activated magnesium often appears as a black powder with exceptional reactivity toward organic halides [30].
Table 3: Solvent System Optimization Parameters | |||||
---|---|---|---|---|---|
Solvent System | Concentration (M) | Density (g/mL) | Advantages | Temperature Stability (°C) | Reference |
Pure THF | 1.0-2.0 | 0.956 | High solvating power | Up to 66 | [13] [23] [22] |
THF/Toluene (82:18) | 1.4 | 0.960 | Balanced properties | Up to 80 | [20] [21] |
THF/Toluene (75:25) | 1.0-1.5 | 0.94-0.98 | Industrial scalability | Up to 85 | [9] [5] |
Pure Diethyl Ether | 0.5-1.0 | 0.85-0.90 | Lower cost, traditional | Up to 35 | [5] [24] |
THF/2-Methyltetrahydrofuran | 2.0-3.4 | 0.92-0.96 | Enhanced stability | Up to 80 | [10] |
Process intensification through microreactor technology has demonstrated significant improvements in reaction control and product quality [31]. The enhanced mixing and heat transfer characteristics of microreactors enable precise control of reaction parameters while minimizing side product formation [31]. These systems have achieved residence times as short as 2.6 seconds while maintaining excellent yields [31].
The development of specialized analytical techniques for real-time monitoring has revolutionized reaction optimization [32]. Near-infrared spectroscopy enables continuous measurement of reactant and product concentrations, allowing for immediate adjustment of process parameters [32]. This technology has proven particularly valuable for controlling the highly exothermic nature of Grignard formation [32].
Heat management represents a critical aspect of reaction optimization, with careful control of temperature profiles essential for product quality [12]. Calorimetric studies have identified optimal dosing rates for maintaining controlled heat release, with rates of 0.5 grams per minute providing the safest operating conditions [12]. The overall heat of reaction ranges from 362 to 397 kilojoules per mole, requiring robust cooling systems for industrial operations [12].
Table 4: Industrial Scale Production Parameters | |||
---|---|---|---|
Process Parameter | Specification | Technology | Reference |
Reactor Type | Stirred tank/Microreactor | Batch/Continuous flow | [7] [11] [8] |
Scale Range | 10-1000+ kg | Scalable modular systems | [7] [8] [10] |
Temperature Control | Automated cooling systems | Jacket cooling/Heat exchangers | [25] [28] [12] |
Heat Management | Exotherm management critical | Reaction calorimetry | [28] [32] [12] |
Continuous Flow Rate | 20 L/h (pilot scale) | MgFlow® technology | [11] [8] |
Batch Size | 100-2500 L | Skid-based systems | [8] [10] |
Quality Control | Real-time monitoring | NIR/Online analytics | [8] [10] |
The optimization of reaction conditions requires careful balance of multiple parameters to achieve maximum efficiency and product quality [33]. Temperature control must account for the highly exothermic nature of the reaction while maintaining sufficient driving force for complete conversion [25]. The use of controlled addition techniques helps manage heat generation while preventing accumulation of unreacted starting materials [26].
Flammable;Corrosive